tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate
Overview
Description
tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an aminooxy group, a methyl group, and a tert-butyl ester group. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate typically involves the reaction of 2-aminoethanol with methyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with tert-butyl chloroformate to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process typically includes steps such as mixing, reaction, separation, and purification.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can replace the aminooxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitroso derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted carbamates and esters.
Scientific Research Applications
tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminooxy group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. The compound can also interact with cellular pathways, modulating various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Aminooxy-ethyl)-methyl-carbamic acid ethyl ester
- (2-Aminooxy-ethyl)-methyl-carbamic acid isopropyl ester
- (2-Aminooxy-ethyl)-methyl-carbamic acid benzyl ester
Uniqueness
tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate is unique due to its tert-butyl ester group, which provides steric hindrance and enhances the compound’s stability. This structural feature distinguishes it from other similar compounds and contributes to its specific reactivity and applications.
Properties
Molecular Formula |
C8H18N2O3 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
tert-butyl N-(2-aminooxyethyl)-N-methylcarbamate |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10(4)5-6-12-9/h5-6,9H2,1-4H3 |
InChI Key |
SQGVTSILTDRAAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCON |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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